molecular formula C8H16N2O B1281082 1-(4-(Aminomethyl)piperidin-1-yl)ethanone CAS No. 77445-06-8

1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Cat. No.: B1281082
CAS No.: 77445-06-8
M. Wt: 156.23 g/mol
InChI Key: NHULDSLAXOHLGR-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H16N2O. It is also known by its IUPAC name, (1-acetyl-4-piperidinyl)methanamine. This compound is a piperidine derivative, which is a class of organic compounds widely used in medicinal chemistry and drug discovery due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Aminomethyl)piperidin-1-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst . Another method involves the reaction of 4-piperidone with methylamine under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1-(4-(Aminomethyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-(Aminomethyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHULDSLAXOHLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506897
Record name 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77445-06-8
Record name 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one
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